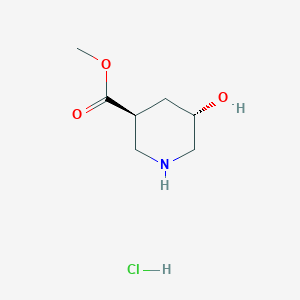

Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride

Description

Properties

IUPAC Name |

methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKHORVNXWLTMA-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@@H](CNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with piperidine derivatives.

Hydroxylation: Introduction of the hydroxyl group at the 5-position of the piperidine ring.

Esterification: Formation of the methyl ester at the 3-carboxylate position.

Hydrochloride Formation: Conversion to the hydrochloride salt to enhance solubility and stability.

Industrial Production Methods

Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions often involve strong nucleophiles like sodium hydride.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibiotic Resistance Inhibition

One of the primary applications of methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride is as a synthetic intermediate in the development of β-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance, particularly against bacteria that produce β-lactamases, enzymes that confer resistance to β-lactam antibiotics such as penicillins and cephalosporins. The compound acts as a precursor in synthesizing agents that inhibit these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant strains .

1.2 Neurological Disease Treatment

Research has indicated potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Compounds derived from piperidine structures, including this compound, have been studied for their ability to inhibit beta-secretase enzymes, which are implicated in the formation of amyloid plaques in Alzheimer's patients. This inhibition could slow disease progression and improve cognitive function .

Synthesis and Production Methods

The synthesis of this compound involves several methods that have been documented in patent literature. One notable method employs specific catalytic processes to ensure high yields and purity of the final product. For instance, some methods utilize iridium catalysts for the efficient synthesis of 5-hydroxypiperidine derivatives .

| Method | Catalyst | Yield | Notes |

|---|---|---|---|

| Iridium-catalyzed synthesis | Iridium | High | Effective for producing pure compounds |

| Rhodium-catalyzed synthesis | Rhodium | Moderate | Expensive and less practical for large scale |

| Diazomethane method | None | Low | Difficult to use in industrial applications |

Case Studies

3.1 β-Lactamase Inhibitor Development

A significant case study involved the synthesis of a novel β-lactamase inhibitor using this compound as an intermediate. The study demonstrated that the synthesized inhibitor effectively restored the activity of amoxicillin against resistant strains of Escherichia coli. The results indicated a promising pathway for developing new treatments for bacterial infections resistant to conventional antibiotics .

3.2 Alzheimer’s Disease Research

In another study focusing on Alzheimer’s disease, researchers synthesized derivatives of this compound to evaluate their efficacy in inhibiting beta-secretase activity. The results showed that certain derivatives significantly reduced amyloid-beta levels in vitro, suggesting potential therapeutic benefits for patients with Alzheimer's disease .

Mechanism of Action

The mechanism of action of Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Biological Activity

Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to various therapeutic applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate is characterized by its piperidine ring structure with hydroxyl and carboxylate functional groups. The specific stereochemistry of the compound plays a critical role in its biological activity. Understanding the structure-activity relationship (SAR) is essential for optimizing its efficacy in therapeutic contexts.

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including:

- Phosphatidylinositol 3-Kinase (PI3K) : This pathway is crucial for cell signaling and proliferation. Compounds that inhibit PI3K have shown promise in cancer therapy due to their ability to suppress tumor growth and induce apoptosis in cancer cells .

- BCL6 Inhibition : Recent studies have demonstrated that modifications to piperidine derivatives can enhance their ability to degrade BCL6, an oncogenic transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL). The compound's structural analogs have shown potent antiproliferative effects against DLBCL cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate and its derivatives:

Case Studies

- Cancer Therapeutics : A study focused on the optimization of piperidine derivatives for BCL6 inhibition found that specific stereoisomers exhibited significantly different biological activities. For instance, one stereoisomer demonstrated subnanomolar degradation potency in cellular assays, highlighting the importance of stereochemistry in drug design .

- Antibacterial Applications : Research has indicated that certain derivatives of piperidine compounds exhibit broad-spectrum antibacterial properties, particularly against Gram-positive bacteria such as Enterococcus faecalis. These findings suggest potential applications in treating bacterial infections resistant to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.